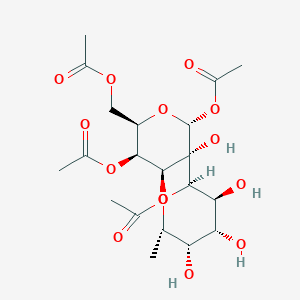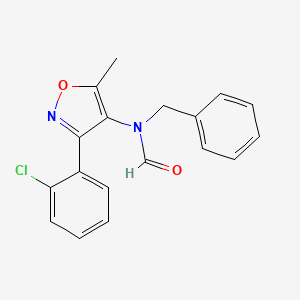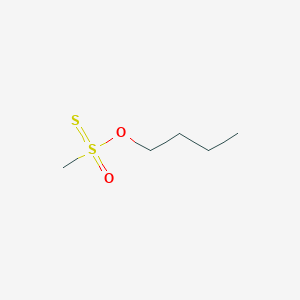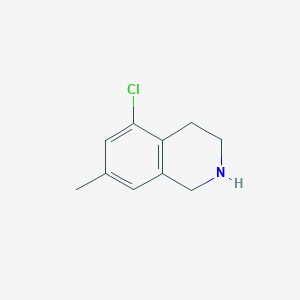
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose is a complex carbohydrate derivative. This compound is characterized by its acetylated sugar moieties, which are often used in synthetic organic chemistry for various applications. The acetyl groups protect the hydroxyl groups during chemical reactions, making it easier to manipulate the sugar molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose typically involves the acetylation of the corresponding sugar molecules. The process begins with the selective protection of hydroxyl groups, followed by the introduction of acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove acetyl groups or modify the sugar backbone.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce deacetylated sugars.
Aplicaciones Científicas De Investigación
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose involves its interaction with specific molecular targets and pathways. The acetyl groups can be selectively removed to expose hydroxyl groups, which can then participate in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-mannopyranosyl)-a-D-galactopyranose
- 1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-glucopyranosyl)-a-D-galactopyranose
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose is unique due to its specific sugar configuration and acetylation pattern. This uniqueness allows it to participate in distinct chemical reactions and biological processes compared to its analogs.
Propiedades
Fórmula molecular |
C20H30O14 |
|---|---|
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-hydroxy-5-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H30O14/c1-7-13(25)14(26)15(27)17(30-7)20(28)18(32-10(4)23)16(31-9(3)22)12(6-29-8(2)21)34-19(20)33-11(5)24/h7,12-19,25-28H,6H2,1-5H3/t7-,12+,13+,14+,15-,16-,17+,18-,19-,20+/m0/s1 |
Clave InChI |
BIRDFFDZEQZTGZ-UEIGPQKVSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)[C@]2([C@H]([C@H]([C@H](O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)C2(C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)




![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)

![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)


![3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12844416.png)
![7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)

